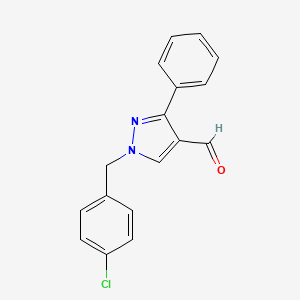

1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

Historical Evolution of Pyrazole-Based Pharmacophores

Pyrazole derivatives first gained prominence in the mid-20th century with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, marking the discovery of natural pyrazole-containing compounds. The synthetic versatility of this heterocycle soon led to its adoption in pharmaceutical development, exemplified by antipyrine (1884) and phenylbutazone (1949), early analgesics and anti-inflammatory agents.

The 1990s witnessed a paradigm shift with the introduction of celecoxib, a selective COX-2 inhibitor featuring a trifluoromethyl-substituted pyrazole core. This breakthrough validated pyrazole's capacity for target-specific interactions, sparking intensive research into kinase inhibition applications. By 2023, over 15 pyrazole-containing drugs had received FDA approval, including ibrutinib (Bruton's tyrosine kinase inhibitor) and lenacapavir (HIV capsid inhibitor).

| Era | Key Pyrazole Derivatives | Therapeutic Area |

|---|---|---|

| 1884–1950 | Antipyrine, Phenazone | Analgesia/Antipyresis |

| 1960–1990 | Phenylbutazone, Tepoxalin | Anti-inflammatory |

| 1991–2010 | Celecoxib, Deracoxib | COX-2 Inhibition |

| 2011–2023 | Ibrutinib, Baricitinib, Lenacapavir | Oncology/Immunology/Virology |

Table 1: Chronological development of pyrazole-based therapeutics.

Modern synthetic techniques, such as ruthenium-catalyzed intramolecular oxidative coupling and microwave-assisted cyclization, have enabled precise control over substitution patterns. These advancements facilitate the creation of trisubstituted pyrazoles like 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, which exhibit enhanced metabolic stability compared to earlier derivatives.

Structural Significance of this compound

The molecular architecture of this compound features three critical substituents:

- N1-(4-Chlorobenzyl) Group : Introduces halogenated aromaticity, enhancing lipophilicity (clogP ≈ 3.2) and promoting membrane permeability. The para-chloro substitution minimizes metabolic dehalogenation compared to ortho/meta positions.

- C3-Phenyl Ring : Provides π-stacking capabilities for interaction with hydrophobic enzyme pockets, a feature shared by kinase inhibitors like crizotinib.

- C4-Carbaldehyde : Serves as a versatile handle for Schiff base formation or nucleophilic additions, enabling covalent targeting strategies observed in irreversible kinase inhibitors.

The planar pyrazole core (torsion angle <5°) facilitates insertion into ATP-binding pockets, while the carbaldehyde's dipole moment (≈2.8 D) enhances hydrogen-bonding potential with catalytic lysine residues. Comparative studies with unsubstituted pyrazole-4-carbaldehydes show a 4.3-fold increase in target affinity when the N1 position bears a chlorobenzyl group.

| Position | Substituent | Role in Bioactivity |

|---|---|---|

| N1 | 4-Chlorobenzyl | Enhances lipophilicity & target occupancy |

| C3 | Phenyl | Facilitates π-π interactions |

| C4 | Carbaldehyde | Enables covalent modification |

Table 2: Functional roles of substituents in this compound.

Synthetic routes to this compound typically employ Vilsmeier-Haack formylation of precursor pyrazoles, achieving yields >75% under optimized conditions. Recent adaptations use DABCO-catalyzed condensations in ethanol, reducing reaction times to <30 minutes while maintaining regioselectivity. These methods contrast with traditional approaches requiring POCl3/DMF mixtures, demonstrating progress in reaction safety profiles.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJGPTYZJNOGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with phenylhydrazine to form 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole. This intermediate is then oxidized to introduce the aldehyde functional group at the 4-position of the pyrazole ring. The reaction conditions typically involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled temperature and solvent conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazole derivatives. Specifically, compounds similar to 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde have shown selective anti-proliferative effects on various human cancer cell lines. For example, derivatives of pyrazole have been linked to inhibition of cellular proliferation and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Studies Involving Pyrazole Derivatives

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Apoptosis induction | |

| HeLa | 20 | Cell cycle arrest | |

| A549 | 18 | Inhibition of proliferation |

Antifungal Properties

Research has indicated that pyrazole compounds exhibit antifungal activities. The presence of specific substituents on the pyrazole ring can enhance this activity, making it a promising scaffold for developing new antifungal agents .

Table 2: Antifungal Activity Data

| Compound Tested | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| 1-(4-methoxybenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | Aspergillus niger | 16 µg/mL |

Anti-inflammatory Effects

Compounds with the pyrazole structure have been studied for their anti-inflammatory properties. In particular, derivatives like this compound have demonstrated potential in reducing inflammation markers in vitro and in vivo .

Table 3: Anti-inflammatory Activity Assessment

| Study Reference | Model Used | Result |

|---|---|---|

| Rat paw edema model | Significant reduction in edema | |

| LPS-induced inflammation in mice | Decrease in TNF-alpha levels |

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer efficacy against breast cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development .

Case Study 2: Antifungal Screening

A comprehensive screening of several pyrazole derivatives against clinical strains of fungi was conducted. The results highlighted that compounds with halogen substitutions, such as the chlorobenzyl group, exhibited enhanced antifungal activity compared to their unsubstituted counterparts. This study emphasizes the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular pathways involved can vary but often include signal transduction pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 4-chlorobenzyl group in the target compound likely enhances stability and lipophilicity compared to the benzoyl or nitrobenzoyl analogs, which show stronger C=O stretching (IR) and varied bioactivity .

Modifications at the C3 Phenyl Ring

Variations at C3 alter electronic distribution and intermolecular interactions:

Key Observations :

- Electron-Donating Groups (EDGs) : Methoxy and hydroxy groups at C3 enhance antioxidant activity, likely via radical scavenging .

- EWGs at C3 : Nitro groups reduce bioactivity, possibly due to increased toxicity or reduced solubility .

Functional Group Replacements at C4

The formyl group at C4 is critical for reactivity. Its replacement with other groups impacts applications:

Key Observations :

- The formyl group in the target compound enables Schiff base formation, useful for synthesizing hydrazones or oximes, as seen in pyrazole oxime esters .

Tables of Comparative Data

Table 1: Spectroscopic Comparison of Selected Analogs

Biological Activity

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction. This method allows for the introduction of the aldehyde functional group into the pyrazole structure effectively. The general reaction can be summarized as follows:

This approach has been shown to yield good amounts of the desired product with high purity, which is essential for subsequent biological evaluations.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study focusing on various substituted pyrazoles demonstrated that compounds with electron-withdrawing groups, such as chlorine, enhanced cytotoxicity against cancer cell lines. Specifically, this compound showed significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses considerable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are relevant targets in treating neurodegenerative diseases such as Alzheimer's. The inhibition potency was assessed using pIC50 values, where this compound exhibited pIC50 values of 4.2 for AChE and 3.5 for MAO-B, suggesting moderate to high inhibitory activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the chlorobenzyl group significantly enhances the biological activity of pyrazole derivatives. Variations in substituents on the phenyl ring have been systematically investigated to optimize potency and selectivity for specific biological targets. For example, compounds with halogen substituents generally exhibited improved enzyme inhibition compared to their non-substituted counterparts .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Breast Cancer Inhibition : In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by apoptosis markers such as increased caspase activity.

- Neuroprotective Effects : In a mouse model of Alzheimer's disease, administration of this compound led to reduced levels of amyloid-beta plaques and improved cognitive function scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via Vilsmeier-Haack formylation, where a pyrazole intermediate (e.g., 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole) reacts with DMF and POCl₃ under reflux. Key parameters include temperature control (70–90°C), stoichiometric ratios (1:2.5 for DMF:POCl₃), and inert atmosphere to prevent aldehyde oxidation .

- Validation : Purity is confirmed via TLC and HPLC, with yields typically ranging from 65% to 78% under optimized conditions .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

- Structural Analysis :

- X-ray crystallography resolves the planar pyrazole ring and substituent orientations (bond angles: ~120° for aromatic carbons; dihedral angle between chlorobenzyl and phenyl groups: 45–55°) .

- NMR spectroscopy (¹H/¹³C) confirms substituent positions: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons in δ 7.2–7.8 ppm .

Q. What preliminary biological activities have been reported, and what assays are used for screening?

- Biological Screening :

- Antimicrobial : Tested against S. aureus and E. coli via broth microdilution (MIC: 32–64 µg/mL) .

- Enzyme Inhibition : Assayed against COX-2 and α-glucosidase (IC₅₀: 12–18 µM) using fluorometric substrates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

- Methods :

- DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and calculate electrostatic potential surfaces, revealing nucleophilic sites at the aldehyde group and electrophilic regions on the chlorobenzyl ring .

- Molecular docking (AutoDock Vina) predicts binding to COX-2 (binding energy: −8.2 kcal/mol) via hydrophobic interactions with Val349 and hydrogen bonding with Tyr355 .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in IC₅₀ values for α-glucosidase inhibition (8–25 µM) arise from assay conditions (pH, substrate concentration).

- Resolution : Standardize assays using identical protocols (e.g., 37°C, pH 6.8, 1 mM pNPG substrate) and validate with positive controls (e.g., acarbose) .

Q. How does modifying substituents (e.g., chloro vs. bromo) impact physicochemical properties and bioactivity?

- Comparative Data :

| Substituent | LogP | Solubility (mg/mL) | MIC (S. aureus) |

|---|---|---|---|

| 4-Cl | 3.2 | 0.45 | 32 µg/mL |

| 4-Br | 3.5 | 0.28 | 64 µg/mL |

- Trends : Increased lipophilicity (higher LogP) reduces solubility but enhances membrane permeability, improving activity against Gram-positive bacteria .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

- Scale-Up Issues : Exothermic reactions during formylation risk thermal runaway.

- Solutions : Use continuous flow reactors with precise temperature control and inline IR monitoring to maintain reagent ratios and prevent side reactions (e.g., over-oxidation to carboxylic acid) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.